molecular formula C8H9Cl2NS B1453987 6-chloro-3,4-dihydro-2H-1,4-benzothiazine hydrochloride CAS No. 1171671-50-3

6-chloro-3,4-dihydro-2H-1,4-benzothiazine hydrochloride

Cat. No. B1453987
CAS RN: 1171671-50-3
M. Wt: 222.13 g/mol
InChI Key: OOJBUHJOKLKEFY-UHFFFAOYSA-N
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Description

6-chloro-3,4-dihydro-2H-1,4-benzothiazine hydrochloride is a chemical compound with the molecular weight of 222.14 . It is used as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields .


Molecular Structure Analysis

The InChI code for 6-chloro-3,4-dihydro-2H-1,4-benzothiazine hydrochloride is 1S/C8H8ClNS.ClH/c9-6-1-2-8-7 (5-6)10-3-4-11-8;/h1-2,5,10H,3-4H2;1H . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.


Chemical Reactions Analysis

While specific chemical reactions involving 6-chloro-3,4-dihydro-2H-1,4-benzothiazine hydrochloride are not detailed in the available resources, it is known to be used as a catalyst for the synthesis of 4H-pyran, pyranopyrazole, and pyrazolo[1,2-b]phthalazine derivatives .


Physical And Chemical Properties Analysis

6-chloro-3,4-dihydro-2H-1,4-benzothiazine hydrochloride is a salt . The compound is stored at room temperature and is in powder form . Its melting point is 110-111 degrees Celsius .

Scientific Research Applications

Enantioselective Synthesis

The compound serves as a building block for enantioselective synthesis, particularly in the creation of pharmacologically active compounds. The chirality of the structure necessitates separate pharmacological studies for each enantiomer due to ligand stereo-discrimination at the co-agonist binding site of the NMDA receptor .

Pharmacological Target for Neuroprotection

It has potential as a ligand for the glycine binding site of the NMDA receptor, which is an attractive pharmacological target for developing neuroprotective agents. This is due to the role of NMDA receptors in neuronal signaling and their involvement in neurodegenerative disorders such as Parkinson’s and Alzheimer’s diseases .

Antimicrobial and Antiviral Activities

The benzothiazine scaffold, particularly the 1,2,4-benzothiadiazine-1,1-dioxide ring, has been reported to exhibit antimicrobial and antiviral activities. This is attributed to various functional groups attached to the ring, which influence the activity .

Antihypertensive and Antidiabetic Properties

The same scaffold has also been associated with antihypertensive and antidiabetic properties. The presence of halo groups at specific positions on the ring contributes to these activities .

Anticancer Potential

Research indicates that the compound may have anticancer properties. This is due to the ability of certain functional groups on the benzothiazine ring to interact with biological targets relevant to cancer progression .

Catalytic Applications in Organic Synthesis

The compound has been used as a catalyst for the preparation of various organic derivatives, such as 9-aryl-1,8-dioxo-octahydroxanthene derivatives. This highlights its utility in facilitating chemical reactions in organic synthesis .

Organocatalysis

It is a reactant for organocatalytic processes, including domino Michael-hemiacetalization reactions. This application underscores its role in the synthesis of biologically and pharmacologically active molecules .

Building Block for Heterocyclic Compounds

Finally, the compound is utilized in the synthesis of heterocyclic compounds, serving as a versatile building block due to its reactivity and structural features .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . It has several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

properties

IUPAC Name

6-chloro-3,4-dihydro-2H-1,4-benzothiazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNS.ClH/c9-6-1-2-8-7(5-6)10-3-4-11-8;/h1-2,5,10H,3-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOJBUHJOKLKEFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C(N1)C=C(C=C2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl2NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-chloro-3,4-dihydro-2H-1,4-benzothiazine hydrochloride
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6-chloro-3,4-dihydro-2H-1,4-benzothiazine hydrochloride
Reactant of Route 3
6-chloro-3,4-dihydro-2H-1,4-benzothiazine hydrochloride
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6-chloro-3,4-dihydro-2H-1,4-benzothiazine hydrochloride
Reactant of Route 5
6-chloro-3,4-dihydro-2H-1,4-benzothiazine hydrochloride
Reactant of Route 6
6-chloro-3,4-dihydro-2H-1,4-benzothiazine hydrochloride

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